molecular formula C17H16Cl3NO3 B11176485 3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide

3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11176485
M. Wt: 388.7 g/mol
InChI Key: FQQYPSYYDHSITR-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide is a synthetic organic compound with the molecular formula C17H18Cl3NO3 It is characterized by the presence of diethoxy groups on the benzene ring and a trichlorophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 2,4,5-trichloroaniline as the primary starting materials.

    Amide Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2,4,5-trichloroaniline to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the trichlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The trichlorophenyl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16Cl3NO3

Molecular Weight

388.7 g/mol

IUPAC Name

3,4-diethoxy-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C17H16Cl3NO3/c1-3-23-15-6-5-10(7-16(15)24-4-2)17(22)21-14-9-12(19)11(18)8-13(14)20/h5-9H,3-4H2,1-2H3,(H,21,22)

InChI Key

FQQYPSYYDHSITR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)OCC

Origin of Product

United States

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